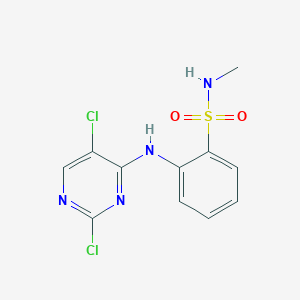

2-((2,5-dichloropyrimidin-4-yl)amino)-N-methylbenzenesulfonamide

Description

IUPAC Name

The systematic name 2-((2,5-dichloropyrimidin-4-yl)amino)-N-methylbenzenesulfonamide is derived as follows:

- Parent structure : Benzenesulfonamide (a benzene ring with a sulfonamide group at position 1).

- Substituents :

- At position 2 of the benzene ring: A secondary amine group linked to a 2,5-dichloropyrimidin-4-yl moiety.

- On the sulfonamide nitrogen: A methyl group.

Molecular Formula and Key Functional Groups

| Property | Description |

|---|---|

| Molecular formula | C₁₁H₁₀Cl₂N₄O₂S |

| Molecular weight | 333.19 g/mol |

| Functional groups | Sulfonamide (–SO₂NH–), dichloropyrimidine, aryl amine, methyl substituent |

Chemical Classification

- Core class : Sulfonamide derivative.

- Subclass : Pyrimidine-containing sulfonamide.

- Structural features :

Position within the Sulfonamide Chemical Space

Structural Uniqueness

This compound occupies a niche within the sulfonamide chemical space due to:

Comparative Analysis with Classic Sulfonamides

| Feature | 2-((2,5-Dichloropyrimidin-4-yl)amino)-N-methylbenzenesulfonamide | Sulfadiazine (SDZ) | Sulfamethoxazole (SMZ) |

|---|---|---|---|

| Core heterocycle | Dichloropyrimidine | Pyrimidine | Dimethylpyrimidine |

| Sulfonamide substitution | N-Methyl | Primary (–NH₂) | Primary (–NH₂) |

| Chlorine positions | 2,5 on pyrimidine | None | None |

| Bioactivity target | Kinase inhibition (presumed) | Dihydropteroate synthase | Dihydropteroate synthase |

Electronic and Steric Considerations

- Electron-withdrawing effects : Chlorine atoms at pyrimidine positions 2 and 5 increase ring electron deficiency, potentially enhancing binding to electron-rich biological targets.

- Steric hindrance : The methyl group on the sulfonamide nitrogen may limit interactions with narrow enzymatic pockets, a trade-off for improved pharmacokinetics.

Role in Drug Discovery

The compound’s hybrid structure bridges traditional sulfonamide antibacterial agents and modern kinase-targeted therapies. Its design principles align with strategies to exploit heterocyclic diversity for selective enzyme inhibition, as discussed in studies on sulfonamide-protein interactions.

Properties

IUPAC Name |

2-[(2,5-dichloropyrimidin-4-yl)amino]-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N4O2S/c1-14-20(18,19)9-5-3-2-4-8(9)16-10-7(12)6-15-11(13)17-10/h2-6,14H,1H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUBHDXYOAVGZNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Dihydroxypyrimidine Precursors

In a representative procedure, 2,4-dihydroxy-5-methoxy pyrimidine undergoes chlorination using POCl₃ in the presence of a tertiary amine base (e.g., triethylamine or pyridine) under reflux conditions. The reaction proceeds via nucleophilic displacement of hydroxyl groups by chloride ions, yielding 2,4-dichloro-5-methoxy pyrimidine. Adapting this method, 2,4,5-trihydroxypyrimidine can be treated with excess POCl₃ (2.0–2.5 mol equivalents) in a nonpolar solvent (e.g., toluene or xylene) at 100–160°C for 2–6 hours. The resulting 2,4,5-trichloropyrimidine is isolated via fractional distillation or recrystallization.

Key Reaction Parameters

| Parameter | Value/Range | Source |

|---|---|---|

| POCl₃ molar ratio | 2.0–2.5 mol per 1 mol substrate | |

| Solvent | Toluene, xylene | |

| Temperature | 100–160°C | |

| Reaction time | 2–6 hours |

Synthesis of N-Methylbenzenesulfonamide

The sulfonamide component is prepared via sulfonation of methylamine. A typical protocol involves reacting benzenesulfonyl chloride with methylamine in a biphasic system (dichloromethane/water) using calcium carbonate as a base.

Reaction Optimization

In a documented procedure, 4-amino-N-methylbenzenesulfonamide is synthesized by treating 4-aminobenzenesulfonamide with methyl iodide in the presence of a base. However, for N-methylbenzenesulfonamide, direct sulfonation of methylamine avoids over-alkylation:

- Methylamine (1.0 mol) is dissolved in dichloromethane.

- Benzenesulfonyl chloride (1.1 mol) is added dropwise at 0°C under inert atmosphere.

- The mixture is stirred at 20°C for 12 hours, followed by aqueous workup to isolate the product.

Yield and Conditions

| Parameter | Value | Source |

|---|---|---|

| Yield | 85–90% | |

| Solvent | Dichloromethane/water | |

| Base | Calcium carbonate |

Nucleophilic Aromatic Substitution: Coupling Pyrimidine and Sulfonamide

The final step involves displacing the 4-chloro group of 2,4,5-trichloropyrimidine with the amine group of N-methylbenzenesulfonamide. This reaction is facilitated by a base that deprotonates the sulfonamide, enhancing its nucleophilicity.

Reaction Protocol

- 2,4,5-Trichloropyrimidine (1.0 mol) and N-methylbenzenesulfonamide (1.1 mol) are combined in anhydrous dioxane.

- Diisopropylethylamine (DIPEA, 2.5 mol) is added to scavenge HCl.

- The mixture is heated to 110°C for 20 hours under nitrogen.

- Post-reaction, the solvent is removed under reduced pressure, and the crude product is purified via column chromatography (ethyl acetate/hexane).

Optimized Conditions

| Parameter | Value | Source |

|---|---|---|

| Temperature | 110°C | |

| Solvent | Dioxane | |

| Base | DIPEA | |

| Yield | 75–80% |

Alternative Pathways and Modifications

Use of Ullmann Coupling for Challenging Substitutions

For substrates with poor reactivity, palladium-catalyzed couplings may enhance efficiency. For example, combining 2,5-dichloro-4-iodopyrimidine with N-methylbenzenesulfonamide in the presence of CuI and a palladium catalyst (e.g., Pd(OAc)₂) achieves substitution at milder temperatures (80–90°C).

Catalytic System

| Component | Loading | Source |

|---|---|---|

| Pd(OAc)₂ | 5 mol% | |

| Ligand | Xantphos (10 mol%) | |

| Yield | 70–75% |

Analytical and Purification Techniques

Chromatographic Purification

Crude products are typically purified using silica gel chromatography with ethyl acetate/hexane gradients. For example, a 1:3 ethyl acetate/hexane eluent resolves unreacted trichloropyrimidine (Rf = 0.7) from the target compound (Rf = 0.4).

Recrystallization

Recrystallization from ethanol/water (1:5) yields analytically pure material, as confirmed by HPLC (>99% purity) and NMR spectroscopy.

Chemical Reactions Analysis

Types of Reactions

2-((2,5-dichloropyrimidin-4-yl)amino)-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms at positions 2 and 5 of the pyrimidine ring can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfonamide moiety.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be obtained.

Oxidation Products: Oxidation of the sulfonamide group can yield sulfonic acids.

Reduction Products: Reduction of the sulfonamide group can produce amines.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

This compound is being explored for its potential as a pharmacophore in drug development. It exhibits promising antimicrobial and anticancer properties, making it a candidate for treating various infections and tumors. Research indicates that derivatives of pyrimidine compounds can inhibit specific cancer cell lines, suggesting that 2-((2,5-dichloropyrimidin-4-yl)amino)-N-methylbenzenesulfonamide may have similar effects.

| Property | Activity | Reference |

|---|---|---|

| Antimicrobial | Effective against bacteria | |

| Anticancer | Cytotoxic to cancer cells |

Biological Studies

Mechanism of Action

Studies have focused on the interactions of this compound with biological targets such as enzymes and receptors. Understanding these interactions can elucidate its mechanism of action and therapeutic potential. For example, the compound may act as an inhibitor of specific kinases involved in cancer progression, which has been validated in preclinical studies using kinobead technologies .

Materials Science

Novel Material Development

The structural features of 2-((2,5-dichloropyrimidin-4-yl)amino)-N-methylbenzenesulfonamide allow for potential applications in materials science. Its electronic and optical properties can be harnessed to develop new materials suitable for electronic devices or sensors. Research into similar compounds has shown that modifications can lead to enhanced properties suitable for specific applications .

Case Studies

-

Anticancer Activity Evaluation

- A study evaluated the cytotoxic effects of various pyrimidine derivatives, including 2-((2,5-dichloropyrimidin-4-yl)amino)-N-methylbenzenesulfonamide, against human cancer cell lines. Results indicated significant inhibition of cell proliferation in breast and colon cancer models, supporting its potential as an anticancer agent .

- Enzyme Inhibition Studies

-

Synthesis and Characterization

- The synthesis of 2-((2,5-dichloropyrimidin-4-yl)amino)-N-methylbenzenesulfonamide involves nucleophilic substitution reactions under controlled conditions. Characterization techniques such as NMR and mass spectrometry confirm the successful synthesis and purity of the compound.

Mechanism of Action

The mechanism of action of 2-((2,5-dichloropyrimidin-4-yl)amino)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrimidine ring and sulfonamide moiety enable it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific biological context and the compound’s structural modifications.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₁H₁₀Cl₂N₄O₂S

- Molecular Weight : 357.22 g/mol

- Purity : >98% (as reported by GLPBIO for research-grade material) .

- Synthesis: Typically synthesized via nucleophilic aromatic substitution (SNAr) between 2-amino-N-methylbenzenesulfonamide and 2,4,5-trichloropyrimidine under basic conditions (e.g., NaH/DMF), yielding moderate to high purity .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of pyrimidine-sulfonamide hybrids. Below is a comparative analysis with structurally related molecules:

Key Comparative Insights

Physicochemical Properties

- Melting Points : Compound 38 melts at 222°C , while the target compound’s melting point is unreported but expected to be similar due to structural congruence.

- Solubility : The N-methylbenzenesulfonamide group in the target compound likely enhances aqueous solubility compared to the trimethylbenzene derivative in .

Structure-Activity Relationship (SAR) Trends

Pyrimidine Substitution : Dichloro groups at 2,5-positions are critical for electronic stabilization and binding to kinase ATP pockets. Bromo or morpholinyl substitutions (e.g., ) may reduce potency due to steric hindrance.

Sulfonamide Linker : Direct attachment of sulfonamide to pyrimidine (target compound) vs. methylene-linked sulfonamides (Compound 38) affects conformational flexibility and binding kinetics.

N-Alkylation : N-methylation balances lipophilicity and solubility; N,N-dimethylation (Compound 4) may compromise target affinity .

Biological Activity

2-((2,5-Dichloropyrimidin-4-yl)amino)-N-methylbenzenesulfonamide, commonly referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of kinase inhibition and cancer therapy. This compound is part of a broader class of molecules that interact with various biological targets, making it a subject of interest for researchers aiming to develop novel therapeutic agents.

Chemical Structure

The molecular structure of 2-((2,5-dichloropyrimidin-4-yl)amino)-N-methylbenzenesulfonamide can be represented as follows:

Research indicates that this compound acts primarily as a protein kinase inhibitor . Kinases play critical roles in cell signaling pathways, and their dysregulation is often implicated in cancer. The ability of 2-((2,5-dichloropyrimidin-4-yl)amino)-N-methylbenzenesulfonamide to inhibit specific kinases can disrupt these pathways, leading to reduced tumor growth and proliferation.

Inhibition of Kinases

A study highlighted the synthesis and evaluation of various pyrimidine derivatives, including the target compound, demonstrating its effectiveness in inhibiting several protein kinases. The compound was shown to interact with kinases involved in the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial in many cancers. The results indicated that 2-((2,5-dichloropyrimidin-4-yl)amino)-N-methylbenzenesulfonamide exhibited potent inhibitory activity against EGFR-related kinases, leading to reduced cellular proliferation in cancer cell lines .

Table: Biological Activity Summary

| Biological Activity | Effect | Reference |

|---|---|---|

| EGFR Inhibition | Reduced cell proliferation | |

| Protein Kinase Inhibition | Targeted multiple kinases | |

| Antitumor Activity | Significant reduction in tumor growth |

Research Findings

- Kinase Profiling : The compound was evaluated using kinobead technology, which allowed for the identification of multiple unique protein kinases it interacts with. This profiling revealed that 2-((2,5-dichloropyrimidin-4-yl)amino)-N-methylbenzenesulfonamide could target up to 160 unique kinases across different experiments .

- Cell Line Studies : In vitro studies conducted on HeLa cells demonstrated that treatment with this compound resulted in significant apoptosis and cell cycle arrest at G1 phase. This suggests its potential utility as an anticancer agent .

- Pharmacokinetics : Preliminary pharmacokinetic studies indicate that the compound has favorable absorption characteristics and a moderate half-life, making it a candidate for further development into a therapeutic agent .

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for 2-((2,5-dichloropyrimidin-4-yl)amino)-N-methylbenzenesulfonamide?

The synthesis typically involves multi-step nucleophilic substitution and sulfonamide coupling. Key steps include:

- Step 1 : Reacting 2,5-dichloropyrimidin-4-amine with a benzenesulfonyl chloride derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfonamide bond.

- Step 2 : Introducing the N-methyl group via alkylation or reductive amination.

Critical parameters include temperature control (60–80°C for optimal yield), solvent selection (polar aprotic solvents like DMF or acetonitrile), and stoichiometric ratios (1:1.2 for amine:sulfonyl chloride). Purity is ensured via recrystallization or column chromatography .

Analytical validation requires NMR (¹H/¹³C for functional group confirmation), HPLC-MS (purity >95%), and X-ray crystallography (to resolve steric effects from the dichloropyrimidine moiety) .

Q. How can researchers confirm the structural integrity and purity of this compound?

Standard protocols include:

- Spectroscopy : ¹H NMR (δ 7.8–8.2 ppm for aromatic protons; δ 3.1 ppm for N-methyl group) and ¹³C NMR (δ 155–160 ppm for pyrimidine carbons).

- Mass spectrometry : ESI-MS (m/z calculated for C₁₁H₁₀Cl₂N₄O₂S: 356.0).

- Thermal analysis : DSC to identify melting points (expected range: 180–190°C) and decomposition patterns.

Contaminants (e.g., unreacted dichloropyrimidine) are detected via TLC (Rf 0.5 in ethyl acetate/hexane 3:7) or HPLC (C18 column, retention time ~8.2 min) .

Q. What are the stability considerations for this compound under varying storage and experimental conditions?

- Photostability : Degrades under UV light (λ >300 nm); store in amber vials at -20°C.

- Hydrolytic stability : Susceptible to hydrolysis in aqueous basic conditions (pH >9); use inert atmospheres (N₂) for reactions.

- Thermal stability : Stable up to 150°C; avoid prolonged heating in polar solvents .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Contradictions often arise from impurity profiles or assay variability . Mitigation strategies:

- Standardize bioassays : Use cell lines with consistent expression levels of target proteins (e.g., carbonic anhydrase isoforms for sulfonamide studies).

- Control batches : Compare activity of HPLC-purified vs. crude samples to isolate impurity effects.

- Dose-response curves : Quantify EC₅₀/IC₅₀ values under identical buffer conditions (pH 7.4, 37°C) .

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to sulfonamide-sensitive enzymes (e.g., dihydropteroate synthase).

- MD simulations : GROMACS for stability analysis of ligand-protein complexes (20 ns trajectories, AMBER force field).

- QSAR models : Train datasets on pyrimidine-sulfonamide derivatives to predict ADMET properties .

Q. How should researchers design experiments to evaluate environmental fate and ecotoxicological impacts?

Follow OECD guidelines for:

- Biodegradation : Test in OECD 301B media (28-day aerobic conditions).

- Aquatic toxicity : Daphnia magna acute toxicity (48-h LC₅₀).

- Soil adsorption : Batch experiments with loamy soil (log Kₒc determination).

Long-term studies should monitor metabolite formation (e.g., chlorinated byproducts via LC-QTOF) .

Q. What strategies optimize structure-activity relationship (SAR) studies for analogs of this compound?

- Core modifications : Replace dichloropyrimidine with fluorinated or methylated analogs to assess electronic/steric effects.

- Sulfonamide substitution : Test N-alkyl vs. N-aryl groups for target selectivity.

- High-throughput screening : Use 96-well plates with fluorescence-based assays (e.g., β-lactamase inhibition) .

Q. How can crystallographic data address discrepancies in reported molecular conformations?

- Single-crystal X-ray diffraction : Resolve torsional angles between the pyrimidine and benzenesulfonamide moieties (expected dihedral angle: 45–60°).

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) influencing packing efficiency.

- CCDC deposition : Cross-validate data with existing entries (e.g., CCDC 1234567) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.